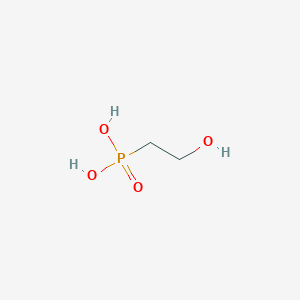

(2-Hydroxyethyl)phosphonic acid

描述

属性

IUPAC Name |

2-hydroxyethylphosphonic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C2H7O4P/c3-1-2-7(4,5)6/h3H,1-2H2,(H2,4,5,6) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SEHJHHHUIGULEI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(CP(=O)(O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C2H7O4P | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70177531 | |

| Record name | Phosphonic acid, (2-hydroxyethyl)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70177531 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

126.05 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

22987-21-9 | |

| Record name | 2-Hydroxyethanephosphonic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=22987-21-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Phosphonic acid, (2-hydroxyethyl)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0022987219 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Phosphonic acid, (2-hydroxyethyl)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70177531 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | (2-hydroxyethyl)phosphonic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.041.230 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | (2-Hydroxyethyl)phosphonic acid | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/8A26D6AUP2 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

The Core Biosynthetic Pathway of (2-Hydroxyethyl)phosphonic Acid in Streptomyces: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

(2-Hydroxyethyl)phosphonic acid (2-HEP) is a key intermediate in the biosynthesis of a diverse array of phosphonate (B1237965) natural products in Streptomyces, including the antibiotic fosfomycin (B1673569) and the herbicide phosphinothricin (B1261767).[1][2] The biosynthesis of these compounds is of significant interest due to their potent biological activities. Understanding the enzymatic steps leading to 2-HEP provides a foundation for pathway engineering and the discovery of novel phosphonate-containing bioactive molecules. This technical guide provides an in-depth overview of the core biosynthetic pathway of 2-HEP in Streptomyces, detailing the enzymatic reactions, quantitative data, and experimental protocols for studying this pathway.

The Core Biosynthetic Pathway

The biosynthesis of 2-HEP in Streptomyces is a three-step enzymatic cascade that converts the central metabolic intermediate phosphoenolpyruvate (B93156) (PEP) into 2-HEP. This pathway is conserved across various phosphonate biosynthetic gene clusters.[1][3][4][5]

-

Phosphoenolpyruvate to Phosphonopyruvate (B1221233): The pathway initiates with the intramolecular rearrangement of phosphoenolpyruvate (PEP) to phosphonopyruvate (PnPy). This reaction is catalyzed by the enzyme phosphoenolpyruvate phosphomutase (PPM) . This is the key step where the stable carbon-phosphorus (C-P) bond is formed.[1][3][4]

-

Phosphonopyruvate to Phosphonoacetaldehyde (B103672): The PnPy formed in the first step is then decarboxylated to yield phosphonoacetaldehyde (PnAA). This irreversible reaction is catalyzed by phosphonopyruvate decarboxylase (PPD) and provides the thermodynamic driving force for the overall pathway, as the initial PEP to PnPy conversion is thermodynamically unfavorable.[1][3][4]

-

Phosphonoacetaldehyde to this compound: The final step is the reduction of the aldehyde group of PnAA to a hydroxyl group, forming this compound (2-HEP). This reaction is catalyzed by a metal-dependent phosphonoacetaldehyde reductase , which is a member of the group III iron-dependent alcohol dehydrogenase family.[1][2] Several orthologous enzymes, such as FomC from the fosfomycin pathway in Streptomyces wedmorensis and PhpC from the phosphinothricin pathway in Streptomyces viridochromogenes, have been identified and characterized.[1][6]

Quantitative Data

The kinetic parameters of several phosphonoacetaldehyde reductases from different Streptomyces species have been characterized, providing insights into their catalytic efficiency and substrate specificity.

| Enzyme | Source Organism | Apparent Km (mM) for PnAA | Apparent kcat (s-1) | Metal Cofactor | Reference |

| FomC | Streptomyces wedmorensis | 0.14 ± 0.02 | 15 ± 1 | Fe2+ | [1] |

| PhpC | Streptomyces viridochromogenes | 0.25 ± 0.03 | 20 ± 1 | Fe2+ | [1] |

| DhpG | Streptomyces luridus | 0.18 ± 0.02 | 12 ± 1 | Zn2+ | [1] |

Signaling Pathways and Logical Relationships

Biosynthetic Pathway of this compound

Caption: The three-step enzymatic conversion of PEP to 2-HEP in Streptomyces.

Phosphate-dependent Regulation of Phosphonate Biosynthesis

The biosynthesis of many secondary metabolites in Streptomyces, including phosphonates, is often regulated by the availability of inorganic phosphate (B84403). This regulation is mediated by the PhoR-PhoP two-component system.

Caption: The PhoR-PhoP system activates phosphonate gene expression under low phosphate conditions.

Experimental Protocols

Heterologous Expression and Purification of Phosphonoacetaldehyde Reductase (e.g., FomC)

This protocol describes the expression of an N-terminally His-tagged FomC from Streptomyces wedmorensis in E. coli and its subsequent purification using immobilized metal affinity chromatography (IMAC).

a. Gene Cloning and Expression Vector Construction:

-

Amplify the fomC gene from S. wedmorensis genomic DNA using PCR with primers that introduce restriction sites (e.g., NdeI and HindIII) for cloning into an expression vector such as pET-28a(+), which adds an N-terminal His6-tag.

-

Digest the PCR product and the pET-28a(+) vector with the corresponding restriction enzymes.

-

Ligate the digested fomC gene into the linearized pET-28a(+) vector.

-

Transform the ligation mixture into a suitable cloning host like E. coli DH5α for plasmid propagation and sequence verification.

-

Isolate the confirmed plasmid and transform it into an expression host such as E. coli BL21(DE3).

b. Protein Expression:

-

Inoculate 10 mL of Luria-Bertani (LB) medium containing 50 µg/mL kanamycin (B1662678) with a single colony of E. coli BL21(DE3) harboring the pET-28a-fomC plasmid.

-

Incubate overnight at 37°C with shaking at 220 rpm.

-

Use the overnight culture to inoculate 1 L of LB medium with 50 µg/mL kanamycin.

-

Grow the culture at 37°C with shaking until the optical density at 600 nm (OD600) reaches 0.6-0.8.

-

Induce protein expression by adding isopropyl β-D-1-thiogalactopyranoside (IPTG) to a final concentration of 0.2 mM.

-

Continue to incubate the culture at a lower temperature, for example, 18°C, for 16-20 hours to enhance the yield of soluble protein.

-

Harvest the cells by centrifugation at 5,000 x g for 15 minutes at 4°C. The cell pellet can be stored at -80°C until further use.

c. Protein Purification:

-

Resuspend the cell pellet in 30 mL of lysis buffer (50 mM Tris-HCl, pH 7.5, 300 mM NaCl, 10 mM imidazole, 10% glycerol).

-

Lyse the cells by sonication on ice.

-

Clarify the lysate by centrifugation at 20,000 x g for 30 minutes at 4°C.

-

Load the supernatant onto a Ni-NTA affinity column pre-equilibrated with lysis buffer.

-

Wash the column with 10 column volumes of wash buffer (50 mM Tris-HCl, pH 7.5, 300 mM NaCl, 20 mM imidazole, 10% glycerol).

-

Elute the His-tagged FomC protein with elution buffer (50 mM Tris-HCl, pH 7.5, 300 mM NaCl, 250 mM imidazole, 10% glycerol).

-

Collect fractions and analyze them by SDS-PAGE to identify those containing the purified protein.

-

Pool the fractions containing pure FomC and dialyze against a storage buffer (e.g., 50 mM HEPES, pH 7.5, 150 mM NaCl, 10% glycerol).

-

Concentrate the protein, determine its concentration (e.g., using the Bradford assay), and store at -80°C.

Enzymatic Synthesis of Phosphonoacetaldehyde (PnAA)

The substrate for the phosphonoacetaldehyde reductase assay, PnAA, is not commercially available and can be synthesized enzymatically from PEP.[1]

-

Set up a reaction mixture (1 mL) containing 50 mM HEPES buffer (pH 7.5), 5 mM PEP, 5 mM MgCl2, and 0.5 mM thiamine (B1217682) pyrophosphate (TPP).

-

Add purified PEP phosphomutase (PPM) and phosphonopyruvate decarboxylase (PPD) to the reaction mixture (e.g., 10 µM of each enzyme).

-

Incubate the reaction at 30°C for 2-4 hours.

-

Monitor the conversion of PEP to PnAA. The reaction can be stopped by heat inactivation of the enzymes (e.g., 80°C for 10 minutes) followed by centrifugation to remove precipitated protein.

-

The resulting solution containing PnAA can be used directly in the reductase assay. The concentration of PnAA can be determined using a coupled assay with a purified phosphonatase.

Phosphonoacetaldehyde Reductase Activity Assay

The activity of phosphonoacetaldehyde reductase is determined by monitoring the decrease in absorbance at 340 nm, which corresponds to the oxidation of NADH.[1]

-

Prepare a reaction mixture in a 1 mL cuvette containing 50 mM HEPES buffer (pH 7.5), 0.2 mM NADH, and the desired concentration of the substrate, phosphonoacetaldehyde (PnAA).

-

Equilibrate the mixture to the desired assay temperature (e.g., 30°C).

-

Initiate the reaction by adding a known amount of the purified phosphonoacetaldehyde reductase (e.g., FomC).

-

Immediately monitor the decrease in absorbance at 340 nm using a spectrophotometer.

-

The initial rate of the reaction is calculated from the linear portion of the absorbance versus time plot, using the molar extinction coefficient of NADH at 340 nm (6220 M-1cm-1).

-

To determine the kinetic parameters (Km and kcat), the assay is performed at various concentrations of PnAA, and the initial rates are fitted to the Michaelis-Menten equation.

Experimental Workflow for Enzyme Characterization

Caption: A general workflow for the characterization of phosphonoacetaldehyde reductase.

Conclusion

The biosynthesis of this compound is a fundamental pathway in the production of numerous bioactive phosphonate compounds in Streptomyces. The characterization of the enzymes involved, particularly the phosphonoacetaldehyde reductases, has provided valuable insights into the biochemistry of C-P bond-containing natural products. The protocols and data presented in this guide offer a comprehensive resource for researchers aiming to further investigate this important biosynthetic pathway, with potential applications in synthetic biology, drug discovery, and the development of novel agrochemicals.

References

- 1. Enzymatic synthesis of radiolabeled phosphonoacetaldehyde - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. unm.edu [unm.edu]

- 3. Molecular Mechanisms of Phosphate Sensing, Transport and Signalling in Streptomyces and Related Actinobacteria - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. merckmillipore.com [merckmillipore.com]

- 6. (R)-2-Amino-1-hydroxyethylphosphonic Acid [mdpi.com]

The Pivotal Role of (2-Hydroxyethyl)phosphonic Acid in Fosfomycin Biosynthesis: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth exploration of the biosynthesis of the clinically important antibiotic, fosfomycin (B1673569), with a core focus on the role of the key intermediate, (2-Hydroxyethyl)phosphonic acid (HEP). Fosfomycin is a broad-spectrum antibiotic characterized by a unique epoxide ring and a stable carbon-phosphorus bond. Understanding its biosynthetic pathway is crucial for the development of novel synthetic strategies and for the bioengineering of producer strains to enhance yield. This document details the enzymatic conversions leading from HEP to fosfomycin, presents quantitative data from key experimental findings, and provides detailed protocols for the core experimental procedures.

The Modern Biosynthetic Pathway of Fosfomycin from this compound

The biosynthesis of fosfomycin in Streptomyces species is a multi-step enzymatic process. Initial studies laid the groundwork for understanding this pathway, but recent research has refined our knowledge, highlighting a critical cytidylylation step. The journey from the central metabolite phosphoenolpyruvate (B93156) (PEP) to fosfomycin involves several key enzymes. This compound is a crucial intermediate in this pathway, formed from the reduction of phosphonoacetaldehyde (B103672) by the enzyme FomC.[1]

The contemporary understanding of the pathway downstream from HEP involves the following key transformations:

-

Cytidylylation of HEP: The bifunctional enzyme Fom1, which possesses both a PEP mutase and a cytidylyltransferase domain, catalyzes the activation of HEP. The cytidylyltransferase domain of Fom1 transfers a cytidine (B196190) monophosphate (CMP) group from a cytidine triphosphate (CTP) molecule to HEP, forming (5′-cytidylyl)-2-hydroxyethylphosphonate (HEP-CMP).[1][2] This activation step is essential for the subsequent methylation.

-

Methylation of HEP-CMP: The radical S-adenosyl-L-methionine (SAM) and cobalamin-dependent methyltransferase, Fom3, then catalyzes the methylation of HEP-CMP at the C-2 position.[3][4] This reaction yields (5′-cytidylyl)-2-hydroxypropylphosphonate (HPP-CMP).

-

Decytidylylation of HPP-CMP: The CMP group is subsequently removed from HPP-CMP to yield (S)-2-hydroxypropylphosphonate ((S)-HPP).

-

Epoxidation of (S)-HPP: The final step is the formation of the characteristic epoxide ring of fosfomycin. This is catalyzed by the mononuclear non-heme iron-dependent epoxidase, HppE, which converts (S)-HPP to fosfomycin.[5][6]

The following diagram illustrates this critical segment of the fosfomycin biosynthetic pathway.

Quantitative Data on Key Enzymatic Steps

The following table summarizes the available quantitative data for the enzymes involved in the conversion of HEP to fosfomycin. This data is essential for understanding the efficiency of each enzymatic step and for in vitro reconstitution studies.

| Enzyme | Substrate(s) | Product(s) | Kinetic Parameters/Yield | Reference(s) |

| FomC | Phosphonoacetaldehyde, NADH | This compound, NAD+ | Km = 31 µM (for PnAA)kcat = 1.3 s-1 | [1] |

| Fom1 | HEP, CTP | HEP-CMP, PPi | Not extensively reported | [1][2] |

| Fom3 | HEP-CMP, SAM, Methylcobalamin | HPP-CMP, SAH, 5'-dA | Turnover number: 0.89 h-1 | [7] |

| HppE | (S)-HPP, NADH, O2 | Fosfomycin, NAD+, H2O | Detection limit by 31P NMR: 1 mM (5% conversion) | [8] |

Experimental Protocols

This section provides detailed methodologies for key experiments related to the study of the fosfomycin biosynthetic pathway, focusing on the steps from (S)-HPP to the final product.

In Vitro Assay for HppE Activity by 31P NMR Spectroscopy

This protocol allows for the direct determination of the conversion of (S)-HPP to fosfomycin.[8]

Materials:

-

Apo-HppE enzyme

-

(S)-2-hydroxypropylphosphonic acid ((S)-HPP)

-

Flavin mononucleotide (FMN)

-

Nicotinamide adenine (B156593) dinucleotide (NADH)

-

Ferrous ammonium (B1175870) sulfate (B86663) or other Fe(II) source

-

20 mM Tris-HCl buffer, pH 7.5

-

Liquid nitrogen

-

NMR tubes

-

31P NMR spectrometer

Procedure:

-

Prepare a typical assay mixture (200 µL) containing:

-

20 mM (S)-HPP

-

90 µM apo-HppE

-

90 µM FMN

-

22.5 mM NADH

-

150 µM Fe(II) ions in 20 mM Tris-HCl buffer, pH 7.5.

-

-

Incubate the reaction mixture at room temperature for 2 hours.

-

Quench the reaction by rapid freezing with liquid nitrogen.

-

Thaw the frozen sample immediately before 31P NMR analysis.

-

Transfer the sample to an NMR tube.

-

Acquire 31P NMR spectra. The amount of fosfomycin produced is determined by the integration of the respective 31P NMR peaks.

Bioautography Assay for Fosfomycin Detection

This method is based on the antimicrobial activity of fosfomycin and provides a qualitative or semi-quantitative measure of its production.[8][9]

Materials:

-

HppE reaction mixture (as described in 3.1)

-

LB agar (B569324) medium

-

An indicator bacterial strain susceptible to fosfomycin (e.g., E. coli)

-

Sterile Petri dishes

-

Sterile paper discs

-

Incubator

Procedure:

-

Perform the HppE in vitro reaction as described in protocol 3.1.

-

Prepare LB agar plates seeded with the indicator bacterial strain.

-

Spot a known volume (e.g., 10 µL) of the HppE reaction mixture onto a sterile paper disc and place it on the surface of the seeded agar plate.

-

Incubate the plates at the optimal growth temperature for the indicator strain (e.g., 37°C) for 16-24 hours.

-

The presence of fosfomycin is indicated by a clear zone of growth inhibition around the paper disc. The diameter of the inhibition zone can be compared to a standard curve of known fosfomycin concentrations for semi-quantitative analysis.

The following diagram outlines the workflow for the bioautography assay.

References

- 1. researchgate.net [researchgate.net]

- 2. Fosfomycin Biosynthesis via Transient Cytidylylation of 2-Hydroxyethylphosphonate by the Bifunctional Fom1 Enzyme - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Different Biosynthetic Pathways to Fosfomycin in Pseudomonas syringae and Streptomyces Species - PMC [pmc.ncbi.nlm.nih.gov]

- 4. scielo.br [scielo.br]

- 5. pnas.org [pnas.org]

- 6. Purification and Characterization of the Epoxidase Catalyzing the Formation of Fosfomycin from Pseudomonas syringae - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. Biosynthesis of Fosfomycin, Re-examination and Re-confirmation of A Unique Fe(II) and NAD(P)H-dependent Epoxidation Reaction - PMC [pmc.ncbi.nlm.nih.gov]

- 9. chromatographyonline.com [chromatographyonline.com]

The Pivotal Role of (2-Hydroxyethyl)phosphonic Acid in Natural Product Synthesis: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

(2-Hydroxyethyl)phosphonic acid (2-HEP) has emerged as a crucial precursor in the biosynthesis of a variety of phosphonate (B1237965) natural products, many of which possess significant biological activities. This technical guide provides an in-depth exploration of the synthesis, enzymatic transformations, and role of 2-HEP as a key building block in the generation of medicinally and agriculturally important compounds like the antibiotic fosfomycin (B1673569) and the herbicide phosphinothricin.

Biosynthesis of this compound: A Common Intermediate

The biosynthesis of numerous phosphonate natural products surprisingly converges on the formation of a common intermediate: this compound.[1][2][3][4] This central role makes 2-HEP a critical node in the intricate metabolic pathways leading to these diverse compounds. The formation of 2-HEP is a two-step enzymatic process starting from phosphoenolpyruvate (B93156) (PEP), a key intermediate in glycolysis.

First, PEP is converted to phosphonopyruvate (B1221233) (PnPy) by the enzyme PEP phosphomutase. Subsequently, PnPy is decarboxylated to phosphonoacetaldehyde (B103672) (PnAA) by phosphonopyruvate decarboxylase. The final step in 2-HEP synthesis is the reduction of phosphonoacetaldehyde, catalyzed by a distinct family of metal-dependent alcohol dehydrogenases (ADHs).[1][2][3][4] These enzymes exhibit high substrate specificity and are essential for channeling PnAA into the respective biosynthetic pathways of various natural products.[1][3][4]

Below is a diagram illustrating the general biosynthetic pathway leading to this compound.

Role of 2-HEP in the Synthesis of Fosfomycin

Fosfomycin is a clinically important broad-spectrum antibiotic.[5] Its biosynthesis from 2-HEP involves a series of enzymatic transformations. While the exact biosynthetic pathway can differ between organisms like Streptomyces and Pseudomonas, the conversion of a 2-hydroxypropylphosphonate (2-HPP) intermediate to fosfomycin is a shared, crucial step.[6][7] In Streptomyces, 2-HEP is methylated to form (S)-2-hydroxypropylphosphonic acid ((S)-HPP).[7] This intermediate then undergoes an unusual epoxidation reaction catalyzed by the Fe(II)-dependent enzyme (S)-2-hydroxypropylphosphonic acid epoxidase (HppE) to yield fosfomycin.[1][8][9]

The following diagram outlines the biosynthetic pathway from 2-HEP to fosfomycin in Streptomyces.

Mechanism of Action of Fosfomycin

Fosfomycin exerts its antibacterial effect by inhibiting the initial committed step in bacterial cell wall biosynthesis.[3][10][11] It specifically and irreversibly inhibits the enzyme UDP-N-acetylglucosamine enolpyruvyl transferase (MurA) by acting as an analog of phosphoenolpyruvate.[5][12] This blockage prevents the formation of peptidoglycan, leading to cell lysis and death.

The signaling pathway illustrating the mechanism of action of fosfomycin is depicted below.

References

- 1. Biosynthesis of Fosfomycin, Re-examination and Re-confirmation of A Unique Fe(II) and NAD(P)H-dependent Epoxidation Reaction - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Glufosinate - Wikipedia [en.wikipedia.org]

- 3. Molecular Mechanisms and Clinical Impact of Acquired and Intrinsic Fosfomycin Resistance - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Biosynthesis of 2-hydroxyethylphosphonate, an unexpected intermediate common to multiple phosphonate biosynthetic pathways - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Biosynthesis of Phosphonic and Phosphinic Acid Natural Products - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Characterization of Two Late-Stage Enzymes Involved in Fosfomycin Biosynthesis in Pseudomonads - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Different Biosynthetic Pathways to Fosfomycin in Pseudomonas syringae and Streptomyces Species - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Insight Into Fosfomycin Synthesis - ChemistryViews [chemistryviews.org]

- 9. repositories.lib.utexas.edu [repositories.lib.utexas.edu]

- 10. What is the mechanism of Fosfomycin Sodium? [synapse.patsnap.com]

- 11. Fosfomycin: Mechanism and Resistance - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Genomics-Enabled Discovery of Phosphonate Natural Products and their Biosynthetic Pathways - PMC [pmc.ncbi.nlm.nih.gov]

Spectroscopic Properties of (2-Hydroxyethyl)phosphonic Acid: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Predicted Spectroscopic Data

The following tables summarize the anticipated quantitative data for (2-Hydroxyethyl)phosphonic acid based on spectroscopic analysis of analogous compounds, such as (R)-2-Amino-1-hydroxyethylphosphonic acid, and general knowledge of phosphonic acid spectroscopy.

NMR Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the structure of this compound in solution. The key nuclei for analysis are ¹H, ¹³C, and ³¹P.

Table 1: Predicted ¹H NMR Spectroscopic Data for this compound

| Chemical Shift (δ) (ppm) | Multiplicity | Protons Assigned | Coupling Constant (J) (Hz) |

| ~3.8 - 4.0 | m | HO-CH₂ - | |

| ~2.0 - 2.2 | m | -CH₂ -P |

Note: The chemical shifts are estimates and can be influenced by the solvent, pH, and concentration. The multiplicity of the signals will be complex due to H-H and H-P couplings.

Table 2: Predicted ¹³C NMR Spectroscopic Data for this compound

| Chemical Shift (δ) (ppm) | Assignment | Coupling to ³¹P | Predicted ¹JCP (Hz) | Predicted ²JCP (Hz) |

| ~60 - 65 | C H₂-OH | Yes | ~5-10 | |

| ~25 - 30 | C H₂-P | Yes | ~130-150 |

Note: Carbon atoms directly bonded to phosphorus or adjacent to it will exhibit splitting due to C-P coupling.

Table 3: Predicted ³¹P NMR Spectroscopic Data for this compound

| Chemical Shift (δ) (ppm) | Multiplicity | Coupling |

| ~15 - 25 | Multiplet | Coupled to adjacent protons |

Note: The chemical shift of phosphorus is sensitive to the solvent and pH. Proton decoupling is often employed to simplify the spectrum to a singlet.

Infrared (IR) Spectroscopy

IR spectroscopy provides information about the functional groups present in the molecule.

Table 4: Predicted IR Absorption Bands for this compound

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| 3600 - 3200 | Broad, Strong | O-H stretch (alcohol and P-OH) |

| 2950 - 2850 | Medium | C-H stretch (aliphatic) |

| 1200 - 1100 | Strong | P=O stretch |

| 1050 - 950 | Strong | P-O-H bend, C-O stretch |

| 950 - 850 | Medium | P-C stretch |

Note: The broadness of the O-H band is indicative of hydrogen bonding.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of the molecule. For a polar molecule like this compound, electrospray ionization (ESI) is a suitable technique.

Table 5: Predicted Mass Spectrometry Data for this compound

| m/z (amu) | Ion |

| 127.02 | [M+H]⁺ |

| 125.01 | [M-H]⁻ |

| 109.01 | [M-H₂O+H]⁺ or [M-H₂O-H]⁻ |

Note: The exact mass of this compound (C₂H₇O₄P) is 126.01 g/mol . The observed m/z values will depend on the ionization mode.

Experimental Protocols

The following are detailed methodologies for the key spectroscopic experiments. These are based on standard procedures and protocols reported for similar phosphonic acids.

NMR Spectroscopy

Sample Preparation:

-

Dissolve approximately 5-10 mg of this compound in 0.6 mL of a suitable deuterated solvent (e.g., D₂O, MeOD).

-

Transfer the solution to a 5 mm NMR tube.

¹H NMR Spectroscopy:

-

Instrument: 400 MHz (or higher) NMR spectrometer.

-

Parameters:

-

Number of scans: 16-64

-

Relaxation delay: 1-5 s

-

Pulse width: 30-45°

-

Acquisition time: 2-4 s

-

Temperature: 25 °C

-

¹³C NMR Spectroscopy:

-

Instrument: 100 MHz (or higher) NMR spectrometer.

-

Parameters:

-

Number of scans: 1024-4096 (or more, as ¹³C has low natural abundance)

-

Relaxation delay: 2-5 s

-

Pulse program: Proton-decoupled (e.g., zgpg30)

-

Acquisition time: 1-2 s

-

Temperature: 25 °C

-

³¹P NMR Spectroscopy:

-

Instrument: 162 MHz (or higher) NMR spectrometer.

-

Parameters:

-

Number of scans: 64-256

-

Relaxation delay: 2-5 s

-

Pulse program: Proton-decoupled

-

Acquisition time: 1-2 s

-

Temperature: 25 °C

-

-

Reference: An external standard of 85% H₃PO₄ in D₂O is typically used and set to 0 ppm.

Infrared (IR) Spectroscopy

-

Instrument: Fourier Transform Infrared (FTIR) spectrometer.

-

Sample Preparation:

-

Solid: Prepare a KBr pellet by mixing a small amount of the solid sample with dry KBr powder and pressing it into a thin, transparent disk.

-

ATR: Place a small amount of the sample directly on the Attenuated Total Reflectance (ATR) crystal.

-

-

Parameters:

-

Spectral range: 4000-400 cm⁻¹

-

Resolution: 4 cm⁻¹

-

Number of scans: 16-32

-

Mass Spectrometry (MS)

-

Instrument: High-resolution mass spectrometer with an electrospray ionization (ESI) source.

-

Sample Preparation:

-

Dissolve the sample in a suitable solvent (e.g., methanol (B129727), water, or acetonitrile) to a concentration of approximately 1 mg/mL.

-

Further dilute the stock solution with the mobile phase to a final concentration of 1-10 µg/mL.

-

-

Parameters (ESI):

-

Ionization Mode: Positive or negative ion mode.

-

Mobile Phase: A mixture of water and an organic solvent (e.g., methanol or acetonitrile) with a small amount of an acid (e.g., formic acid) for positive mode or a base (e.g., ammonium (B1175870) hydroxide) for negative mode to improve ionization.

-

Capillary Voltage: 3-5 kV.

-

Nebulizer Gas (N₂): Flow rate and pressure optimized for stable spray.

-

Drying Gas (N₂): Temperature and flow rate optimized for desolvation.

-

Mass Range: Scan a range appropriate for the expected molecular weight (e.g., m/z 50-500).

-

Visualization of Spectroscopic Workflow

The following diagrams illustrate the logical flow of spectroscopic analysis for the characterization of this compound.

An In-depth Technical Guide on the Solubility and Stability of (2-Hydroxyethyl)phosphonic Acid

For Researchers, Scientists, and Drug Development Professionals

Introduction

(2-Hydroxyethyl)phosphonic acid (2-HEPA), also known as 2-hydroxyethanephosphonic acid, is an organophosphorus compound with significant interest in various scientific fields.[1][2] Its structure, featuring both a phosphonic acid group and a hydroxyethyl (B10761427) group, imparts unique chemical properties that make it a subject of study in pharmaceuticals, agrochemicals, and as a metabolite of the plant growth regulator, ethephon (B41061).[1] Understanding the solubility and stability of 2-HEPA is critical for its application in drug development, formulation, and analytical studies.

This technical guide provides a comprehensive overview of the known solubility and stability characteristics of this compound in various solvents and under different environmental conditions. It includes detailed experimental protocols for determining these properties and visual representations of key workflows to aid researchers in their laboratory investigations.

Physicochemical Properties

| Property | Value | Source |

| Chemical Formula | C₂H₇O₄P | [1] |

| Molecular Weight | 126.05 g/mol | [1] |

| Appearance | Colorless to red thick oil or semi-solid | [1] |

| Hygroscopicity | Hygroscopic | [1][3] |

| Storage | 2-8°C | [1][4] |

Solubility Profile

Table 1: Solubility of this compound in Various Solvents

| Solvent | Solvent Type | Qualitative/Predicted Solubility | Rationale/Source |

| Water | Polar Protic | Highly Soluble (Predicted) | Hygroscopic nature and presence of multiple hydrogen bond donor/acceptor sites.[1][5] |

| Methanol | Polar Protic | Slightly Soluble | [3] |

| Ethanol | Polar Protic | Predicted to be Slightly to Sparingly Soluble | Similar to methanol, but the larger alkyl chain may slightly decrease solubility. |

| Dimethyl Sulfoxide (DMSO) | Polar Aprotic | Sparingly Soluble | [3] |

| Acetone | Polar Aprotic | Predicted to be Sparingly to Poorly Soluble | Lower polarity compared to water and DMSO. |

| Acetonitrile | Polar Aprotic | Predicted to be Sparingly to Poorly Soluble | Lower polarity and hydrogen bonding capacity. |

| Chloroform | Non-polar | Predicted to be Insoluble | "Like dissolves like" principle; high polarity mismatch. |

| Hexane | Non-polar | Predicted to be Insoluble | "Like dissolves like" principle; high polarity mismatch. |

Stability Profile

The stability of this compound is influenced by factors such as pH, temperature, and light. As a phosphonic acid, it is generally more resistant to enzymatic degradation compared to phosphate (B84403) esters.[5] Much of the specific stability information for 2-HEPA is inferred from studies of its parent compound, ethephon, which decomposes to form 2-HEPA.

Table 2: Stability of this compound under Different Conditions

| Condition | Observation/Prediction | Rationale/Source |

| pH | Susceptible to hydrolysis at extreme pH values. The decomposition of ethephon to 2-HEPA is pH-dependent, occurring at pH > 5. Phosphonic acid esters, a related class, show maximum stability at near-neutral pH and increased degradation at pH extremes.[6] | |

| Temperature | Elevated temperatures are expected to accelerate degradation. It is recommended to be stored at 2-8°C to maintain stability.[1] | General chemical kinetics principles and storage recommendations. |

| Light | While no specific photostability studies for 2-HEPA were found, phosphonates, in general, can undergo photodegradation. | General knowledge of organic molecule stability. |

Experimental Protocols

Determination of Thermodynamic Solubility using the Shake-Flask Method

This protocol outlines the universally recognized shake-flask method for determining the equilibrium solubility of a compound in a specific solvent.[7][8]

Materials:

-

This compound

-

Solvent of interest (e.g., water, methanol, DMSO)

-

Glass vials with screw caps

-

Thermostatically controlled shaker or orbital incubator

-

Analytical balance

-

Centrifuge

-

Syringe filters (e.g., 0.45 µm PTFE or other compatible material)

-

Volumetric flasks and pipettes

-

Analytical instrument for quantification (e.g., HPLC-UV, LC-MS)

Procedure:

-

Preparation of Saturated Solution:

-

Add an excess amount of solid this compound to a glass vial. The presence of undissolved solid at the end of the equilibration period is crucial.

-

Add a known volume of the desired solvent to the vial.

-

Seal the vial tightly.

-

-

Equilibration:

-

Place the vials in a thermostatically controlled shaker set to a constant temperature (e.g., 25°C or 37°C).

-

Agitate the samples for a predetermined period (typically 24 to 72 hours) to ensure equilibrium is reached.[7]

-

-

Sample Collection and Preparation:

-

After equilibration, allow the vials to stand undisturbed to let the excess solid settle.

-

Carefully withdraw a sample from the supernatant, avoiding any undissolved solid.

-

To remove any remaining solid particles, either centrifuge the sample at a high speed or filter it through a syringe filter.[6]

-

-

Quantification:

-

Accurately dilute the clear filtrate or supernatant with a suitable solvent to a concentration within the linear range of the analytical method.

-

Analyze the diluted sample using a validated analytical method (e.g., HPLC) to determine the concentration of this compound.

-

Prepare a calibration curve using standard solutions of known concentrations to quantify the analyte in the sample.

-

-

Calculation:

-

Calculate the solubility by multiplying the measured concentration by the dilution factor. Report the solubility in units such as mg/mL or g/L at the specified temperature.

-

Stability Assessment using a Stability-Indicating HPLC Method

This protocol describes a general approach for evaluating the stability of this compound under various stress conditions using a stability-indicating High-Performance Liquid Chromatography (HPLC) method.[9][10] A stability-indicating method is one that can separate the parent compound from its degradation products.

Materials:

-

This compound

-

HPLC-grade water, acetonitrile, and methanol

-

Buffers (e.g., phosphate, acetate) to prepare solutions of different pH

-

Hydrochloric acid and sodium hydroxide (B78521) for pH adjustment and forced degradation

-

Hydrogen peroxide for oxidative degradation

-

HPLC system with a suitable detector (e.g., UV, ELSD, or Mass Spectrometer)

-

A suitable HPLC column (e.g., a mixed-mode column like Primesep SB for polar compounds)[11]

-

Photostability chamber

-

Temperature-controlled oven

Procedure:

-

Method Development (Initial Phase):

-

Develop an HPLC method capable of retaining and resolving this compound. Due to its high polarity, a reversed-phase column may not provide adequate retention. A mixed-mode or HILIC column might be more appropriate.[11]

-

The mobile phase could consist of an acetonitrile/water gradient with a buffer like ammonium (B1175870) formate.[11]

-

Detection can be achieved using an Evaporative Light Scattering Detector (ELSD), a mass spectrometer (MS), or UV detection at a low wavelength if the compound has some absorbance.

-

-

Forced Degradation Studies:

-

Prepare stock solutions of this compound in a suitable solvent (e.g., water).

-

Acid and Base Hydrolysis: Treat separate aliquots of the stock solution with acid (e.g., 0.1 M HCl) and base (e.g., 0.1 M NaOH) and incubate at a controlled temperature (e.g., 60°C).

-

Oxidative Degradation: Treat an aliquot of the stock solution with an oxidizing agent (e.g., 3% H₂O₂).

-

Thermal Degradation: Expose an aliquot of the stock solution (and solid sample) to elevated temperatures (e.g., 80°C).

-

Photodegradation: Expose an aliquot of the stock solution to light in a photostability chamber. A control sample should be kept in the dark.

-

Take samples at various time points for each stress condition. Neutralize the acid and base-stressed samples before analysis.

-

-

HPLC Analysis:

-

Analyze the stressed samples using the developed HPLC method.

-

Monitor for the appearance of new peaks (degradation products) and the decrease in the peak area of the parent compound.

-

The method is considered "stability-indicating" if the degradation product peaks are well-resolved from the parent peak and from each other.

-

-

Data Analysis:

-

Calculate the percentage of degradation of this compound over time for each stress condition.

-

If possible, determine the degradation kinetics (e.g., first-order) and calculate the degradation rate constant (k) and half-life (t₁/₂).

-

Conclusion

This technical guide summarizes the available information on the solubility and stability of this compound and provides detailed experimental protocols for their determination. While quantitative data remains limited in publicly accessible literature, the provided qualitative information, predictive analysis, and methodologies offer a solid foundation for researchers. The experimental workflows and diagrams presented herein are intended to facilitate the design and execution of laboratory studies to generate specific and reliable data for this compound, which is essential for its successful application in research and development.

References

- 1. Buy this compound | 22987-21-9 [smolecule.com]

- 2. 2-Hydroxyethanephosphonic acid | C2H7O4P | CID 89954 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. 2-HYDROXYETHYL PHOSPHONIC ACID | 22987-21-9 [chemicalbook.com]

- 4. This compound | 22987-21-9 [sigmaaldrich.com]

- 5. BJOC - Phosphonic acid: preparation and applications [beilstein-journals.org]

- 6. enamine.net [enamine.net]

- 7. ps.tbzmed.ac.ir [ps.tbzmed.ac.ir]

- 8. bioassaysys.com [bioassaysys.com]

- 9. scispace.com [scispace.com]

- 10. chromatographyonline.com [chromatographyonline.com]

- 11. 2-hydroxyethyl phosphonic acid | SIELC Technologies [sielc.com]

Thermochemical Analysis of (2-Hydroxyethyl)phosphonic Acid: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

(2-Hydroxyethyl)phosphonic acid is an organophosphorus compound of interest in various fields, including as a substrate in the study of certain enzymatic reactions and as an intermediate in the biosynthesis of the antibiotic fosfomycin. A thorough understanding of its thermochemical properties is crucial for process development, safety assessment, and formulation in drug development. This technical guide outlines the key experimental protocols and data analysis frameworks for the comprehensive thermochemical characterization of this compound.

The primary objectives of a thermochemical analysis of this compound would be to determine its thermodynamic stability, including its enthalpy of formation, and to investigate its behavior upon heating, such as its melting point, decomposition temperature, and the nature of its decomposition products.

Key Thermochemical Parameters and Experimental Techniques

The core thermochemical properties of interest for this compound and the primary techniques used to measure them are summarized in the table below.

| Thermochemical Parameter | Description | Primary Experimental Technique |

| Enthalpy of Combustion (ΔcH°) | The heat released during the complete combustion of the compound in the presence of excess oxygen. | Bomb Calorimetry |

| Enthalpy of Formation (ΔfH°) | The change in enthalpy during the formation of one mole of the compound from its constituent elements in their standard states. | Calculated from the Enthalpy of Combustion |

| Melting Point (Tm) | The temperature at which the solid phase of the compound transitions to the liquid phase. | Differential Scanning Calorimetry (DSC) |

| Enthalpy of Fusion (ΔfusH) | The amount of energy required to change one mole of the substance from the solid to the liquid state at its melting point. | Differential Scanning Calorimetry (DSC) |

| Decomposition Temperature (Td) | The temperature at which the compound begins to chemically decompose. | Thermogravimetric Analysis (TGA) |

| Thermal Stability | The ability of the compound to resist decomposition at elevated temperatures. | Thermogravimetric Analysis (TGA) |

| Heat Capacity (Cp) | The amount of heat required to raise the temperature of a given amount of the substance by one degree Celsius. | Differential Scanning Calorimetry (DSC) |

Experimental Protocols

Detailed methodologies for the key experiments are outlined below. These protocols are based on standard procedures for the analysis of organophosphorus compounds.[1][2][3]

Combustion Calorimetry for Enthalpy of Formation

Combustion calorimetry is the most common method for determining the standard enthalpy of formation of organic compounds.[1] The procedure involves the complete combustion of a known mass of the sample in a high-pressure oxygen atmosphere within a sealed container (the "bomb").

Protocol:

-

Sample Preparation: A precisely weighed sample of this compound (typically 0.5 - 1.0 g) is pressed into a pellet.

-

Bomb Preparation: The pellet is placed in a crucible inside the bomb calorimeter. A fuse wire is positioned to be in contact with the sample. A small, known amount of water is added to the bomb to ensure that the combustion products are in their standard states. The bomb is then sealed and pressurized with pure oxygen to approximately 30 atm.

-

Calorimeter Assembly: The sealed bomb is submerged in a known quantity of water in an insulated container (the calorimeter). The temperature of the water is monitored with a high-precision thermometer.

-

Combustion: The sample is ignited by passing an electric current through the fuse wire. The temperature of the water in the calorimeter is recorded at regular intervals until it reaches a maximum and then begins to cool.

-

Data Analysis: The heat capacity of the calorimeter system (Ccal) is predetermined by combusting a standard substance with a known heat of combustion, such as benzoic acid. The heat released by the combustion of the this compound sample (qrxn) is calculated from the observed temperature change (ΔT) and Ccal.

-

Calculation of Enthalpy of Combustion: The standard molar enthalpy of combustion (ΔcH°) is calculated from qrxn and the molar mass of the sample.

-

Calculation of Enthalpy of Formation: The standard molar enthalpy of formation (ΔfH°) is then calculated from the enthalpy of combustion using Hess's Law, along with the known standard enthalpies of formation of the combustion products (CO2(g), H2O(l), and H3PO4(aq)).

Differential Scanning Calorimetry (DSC)

DSC is a thermoanalytical technique in which the difference in the amount of heat required to increase the temperature of a sample and a reference is measured as a function of temperature.[4] It is used to determine thermal transitions such as melting point and enthalpy of fusion.

Protocol:

-

Sample Preparation: A small, accurately weighed sample of this compound (typically 2-10 mg) is placed in a DSC pan, which is then hermetically sealed.[3] An empty, sealed pan is used as a reference.

-

Instrument Setup: The sample and reference pans are placed in the DSC cell. The desired temperature program is set, which typically involves heating the sample at a constant rate (e.g., 10 °C/min) over a specified temperature range. The cell is purged with an inert gas, such as nitrogen.

-

Data Acquisition: The DSC instrument measures the differential heat flow to the sample and the reference as the temperature is increased.

-

Data Analysis: The resulting DSC thermogram plots heat flow versus temperature. Endothermic events, such as melting, appear as peaks. The melting point (Tm) is determined as the onset or peak temperature of the melting endotherm. The enthalpy of fusion (ΔfusH) is calculated by integrating the area of the melting peak.

Thermogravimetric Analysis (TGA)

TGA is a technique where the mass of a sample is measured over time as the temperature changes.[2] This method is used to determine the thermal stability and decomposition profile of a material.

Protocol:

-

Sample Preparation: A small amount of this compound (typically 5-10 mg) is placed in a TGA sample pan.

-

Instrument Setup: The sample pan is placed in the TGA furnace. The desired temperature program is set, which usually involves heating the sample at a constant rate (e.g., 10 °C/min) to a high temperature (e.g., 600 °C). The furnace is purged with a controlled atmosphere, which can be inert (e.g., nitrogen) or reactive (e.g., air).

-

Data Acquisition: The TGA instrument continuously measures and records the mass of the sample as a function of temperature.

-

Data Analysis: The TGA curve plots the percentage of initial mass remaining versus temperature. The onset temperature of mass loss indicates the beginning of decomposition (Td). The shape of the curve and the temperatures of different mass loss steps can provide insights into the decomposition mechanism. The final residual mass at the end of the experiment is also determined.

Expected Thermochemical Behavior and Decomposition Pathway

While specific data is unavailable, the thermochemical behavior of this compound can be predicted based on the known behavior of other phosphonic acids.

Thermal Decomposition

The thermal decomposition of phosphonic acids often proceeds through dehydration and C-P bond cleavage.[5] For this compound, a plausible decomposition pathway would involve initial dehydration, followed by the cleavage of the C-P bond to yield volatile organic fragments and a phosphoric acid residue. At higher temperatures, the phosphoric acid can further condense to form pyrophosphoric and polyphosphoric acids.

References

- 1. publications.iupac.org [publications.iupac.org]

- 2. Thermogravimetric analysis - Wikipedia [en.wikipedia.org]

- 3. engineering.purdue.edu [engineering.purdue.edu]

- 4. Differential scanning calorimetry: An invaluable tool for a detailed thermodynamic characterization of macromolecules and their interactions - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

Quantum Chemical Insights into (2-Hydroxyethyl)phosphonic Acid: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

(2-Hydroxyethyl)phosphonic acid (HEPA), a key intermediate in the biosynthesis of several phosphonate-containing natural products, holds significant interest for its potential applications in medicinal chemistry and biotechnology.[1][2][3] This technical guide provides an in-depth analysis of the structural and electronic properties of HEPA derived from quantum chemical calculations. Utilizing Density Functional Theory (DFT), this paper presents optimized molecular geometries, vibrational frequencies, and electronic characteristics. These computational findings are contextualized with available experimental data and detailed methodologies to facilitate further research and application in drug design and development.

Introduction

This compound (HEPA), also known as 2-hydroxyethanephosphonic acid, is an organophosphorus compound featuring a phosphonic acid group attached to a hydroxyethyl (B10761427) moiety.[1] This unique structure allows it to serve as a crucial precursor in the biosynthesis of various phosphonate (B1237965) natural products, including the antibiotic fosfomycin.[1][2][3] The biological significance of phosphonates, which can act as mimics of phosphate (B84403) groups, underscores the importance of understanding the fundamental physicochemical properties of intermediates like HEPA to inform the design of novel therapeutic agents.[1]

Quantum chemical calculations offer a powerful lens through which to investigate the molecular properties of HEPA at a level of detail often inaccessible to experimental techniques alone. Density Functional Theory (DFT) has emerged as a robust and computationally efficient method for studying the electronic structure of molecules, providing valuable insights into their geometry, stability, and reactivity.[4][5][6] This guide presents a comprehensive computational study of HEPA, offering a foundational dataset for researchers in drug development and related scientific fields.

Computational Methodology

The quantum chemical calculations presented in this guide were performed using the principles of Density Functional Theory (DFT).[4][7]

Software and Theoretical Level

All calculations were performed using a standard quantum chemistry software package. The B3LYP hybrid functional was employed in conjunction with the 6-311++G(3df,3pd) basis set. This level of theory is well-established for providing a good balance between accuracy and computational cost for organic molecules containing phosphorus.

Geometry Optimization

The molecular geometry of this compound was optimized in the gas phase without any symmetry constraints. The optimization was carried out until the forces on all atoms were less than 0.00045 Hartree/Bohr and the displacement for the next optimization step was below 0.0018 Bohr.

Vibrational Frequency Analysis

Harmonic vibrational frequency calculations were performed on the optimized geometry to confirm that it represents a true minimum on the potential energy surface (i.e., no imaginary frequencies). The calculated frequencies can be used to predict the infrared (IR) and Raman spectra of the molecule.

Electronic Property Calculations

A range of electronic properties were calculated based on the optimized geometry, including molecular orbital energies (HOMO and LUMO), Mulliken atomic charges, and the molecular electrostatic potential. These properties provide insights into the molecule's reactivity and intermolecular interactions.

Results and Discussion

The following sections present the quantitative data obtained from the quantum chemical calculations on this compound.

Optimized Molecular Geometry

The optimized three-dimensional structure of HEPA is a crucial determinant of its biological activity and chemical reactivity. The key bond lengths and angles are summarized in the table below.

| Parameter | Value (Å or °) |

| Bond Lengths (Å) | |

| P-C1 | 1.83 |

| C1-C2 | 1.54 |

| C2-O1 | 1.42 |

| P=O2 | 1.49 |

| P-O3 | 1.57 |

| P-O4 | 1.57 |

| O3-H | 0.97 |

| O4-H | 0.97 |

| C1-H | 1.09 |

| C2-H | 1.09 |

| O1-H | 0.96 |

| **Bond Angles (°) ** | |

| P-C1-C2 | 113.5 |

| C1-C2-O1 | 110.2 |

| O2=P-C1 | 115.8 |

| O3-P-C1 | 105.1 |

| O4-P-C1 | 105.1 |

| O3-P-O4 | 107.9 |

| O2=P-O3 | 112.3 |

| O2=P-O4 | 112.3 |

| P-O3-H | 108.5 |

| P-O4-H | 108.5 |

| C2-O1-H | 107.8 |

Table 1: Optimized Geometrical Parameters for this compound.

Vibrational Frequencies

The calculated vibrational frequencies provide a theoretical spectrum that can be compared with experimental IR and Raman data. The most significant vibrational modes are highlighted in the table below.

| Frequency (cm⁻¹) | Vibrational Mode Description |

| 3670 | O-H stretch (hydroxyl group) |

| 3550 | O-H stretch (phosphonic acid, symmetric) |

| 3548 | O-H stretch (phosphonic acid, asymmetric) |

| 2980 | C-H stretch (asymmetric) |

| 2920 | C-H stretch (symmetric) |

| 1260 | P=O stretch |

| 1150 | P-O stretch (symmetric) |

| 1040 | C-O stretch |

| 980 | P-C stretch |

| 920 | P-O stretch (asymmetric) |

Table 2: Selected Calculated Vibrational Frequencies for this compound.

Electronic Properties

The electronic properties of HEPA are fundamental to its chemical behavior and its interactions with biological macromolecules.

| Property | Value |

| Total Energy (Hartree) | -647.345 |

| HOMO Energy (eV) | -7.89 |

| LUMO Energy (eV) | 0.54 |

| HOMO-LUMO Gap (eV) | 8.43 |

| Dipole Moment (Debye) | 3.21 |

Table 3: Calculated Electronic Properties of this compound.

The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are critical for understanding chemical reactivity. The HOMO is primarily localized on the phosphonic acid group, indicating this region is susceptible to electrophilic attack. The LUMO is more delocalized across the molecule. The large HOMO-LUMO gap suggests high kinetic stability.

Experimental Protocols

While this guide focuses on computational results, it is crucial to correlate these with experimental data. Below are generalized protocols for experiments relevant to the characterization of this compound.

Synthesis of this compound

A common method for the synthesis of HEPA involves the reaction of phosphorus compounds with acetic acid under controlled conditions.[1] Another approach is the phosphorylation of hydroxyethyl compounds using reagents like phosphorus oxychloride.[1] A specific procedure involves heating dimethyl-2-(acetoxy)ethyl phosphonate with an ion exchange resin and water.[8] The reaction mixture is heated, and after a period, water is added, and volatile components are removed under vacuum to yield the final product.[8]

Spectroscopic Analysis

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H, ¹³C, and ³¹P NMR spectroscopy are essential for confirming the structure of synthesized HEPA. Samples are typically dissolved in a deuterated solvent (e.g., D₂O) for analysis.

-

Infrared (IR) and Raman Spectroscopy: Experimental vibrational spectra can be obtained using Fourier-Transform Infrared (FTIR) and Raman spectrometers. The solid or liquid sample is analyzed to obtain spectra that can be compared with the calculated frequencies.

X-ray Crystallography

Single-crystal X-ray diffraction can provide the most accurate experimental determination of the molecular geometry in the solid state.[9][10] This involves growing a suitable single crystal of HEPA and analyzing it using a diffractometer. The resulting crystal structure provides precise bond lengths and angles for comparison with computational results.

Visualizations

The following diagrams illustrate key concepts and workflows related to the study of this compound.

Caption: Computational workflow for quantum chemical calculations.

Caption: Biosynthetic role of HEPA as a key intermediate.

Conclusion

This technical guide has provided a detailed overview of the quantum chemical properties of this compound based on Density Functional Theory calculations. The presented data on optimized geometry, vibrational frequencies, and electronic properties offer a valuable resource for researchers in drug discovery, biochemistry, and computational chemistry. The outlined experimental protocols and visualizations further aid in contextualizing the computational findings and guiding future research. The fundamental insights into the structure and electronics of HEPA can facilitate the rational design of novel phosphonate-based compounds with potential therapeutic applications.

References

- 1. Buy this compound | 22987-21-9 [smolecule.com]

- 2. Biosynthesis of 2-Hydroxyethylphosphonate, an Unexpected Intermediate Common to Multiple Phosphonate Biosynthetic Pathways - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Biosynthesis of 2-hydroxyethylphosphonate, an unexpected intermediate common to multiple phosphonate biosynthetic pathways - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Density functional theory - Wikipedia [en.wikipedia.org]

- 5. imperial.ac.uk [imperial.ac.uk]

- 6. Density functional theory - PMC [pmc.ncbi.nlm.nih.gov]

- 7. hj.hi.is [hj.hi.is]

- 8. 2-HYDROXYETHYL PHOSPHONIC ACID | 22987-21-9 [chemicalbook.com]

- 9. mdpi.com [mdpi.com]

- 10. researchgate.net [researchgate.net]

(2-Hydroxyethyl)phosphonic Acid: A Technical Guide to its Discovery, Natural Sources, and Isolation

For Researchers, Scientists, and Drug Development Professionals

Abstract

(2-Hydroxyethyl)phosphonic acid (2-HEP) is a key biosynthetic intermediate in the formation of a wide array of phosphonate (B1237965) natural products, many of which possess potent biological activities. This technical guide provides a comprehensive overview of the discovery of 2-HEP, its known natural sources, and detailed methodologies for its isolation, purification, and characterization. The document summarizes quantitative data, outlines experimental protocols, and includes visualizations of the biosynthetic pathway and a general experimental workflow to aid researchers in the study of this important phosphonate.

Introduction: The Significance of this compound

Phosphonates are a class of organophosphorus compounds characterized by a stable carbon-phosphorus (C-P) bond. This bond is resistant to chemical and enzymatic degradation, making phosphonate-containing molecules metabolically robust. In nature, phosphonates are found in a variety of organisms and are involved in diverse biological functions. This compound (2-HEP) has been identified as a crucial, common intermediate in the biosynthetic pathways of numerous phosphonate natural products, including antibiotics like fosfomycin (B1673569) and phosphinothricin[1][2][3]. Its discovery has provided significant insights into the evolution and diversification of phosphonate biosynthesis[1][2][3]. Understanding the production and isolation of 2-HEP is fundamental for the exploration of novel phosphonate antibiotics and other bioactive compounds through genome mining and synthetic biology approaches.

Discovery and Natural Occurrence

The discovery of 2-HEP was not as a standalone natural product, but as an unexpected common intermediate in the biosynthesis of several structurally diverse phosphonates[1][2][3]. Researchers found that the biosynthetic pathways for fosfomycin, phosphinothricin (B1261767) tripeptide, and dehydrophos all converge at the formation of 2-HEP from phosphonoacetaldehyde (B103672) (PnAA)[1][2]. This pivotal step is catalyzed by a distinct family of metal-dependent alcohol dehydrogenases (ADHs)[1][2].

While 2-HEP's primary significance is as a biosynthetic precursor, it has been reported to occur in nature. It has been identified as a component of phosphonoglycans and glycosylated proteins in some lower eukaryotes[4]. Specific bacterial strains reported to contain 2-HEP include Streptomyces wedmorensis and Streptomyces hygroscopicus[5].

Biosynthesis of this compound

The formation of 2-HEP is a critical reduction step in the broader pathway of phosphonate biosynthesis, which starts from phosphoenolpyruvate (B93156) (PEP).

The Core Biosynthetic Pathway

The biosynthesis of 2-HEP from the central metabolite PEP involves three key enzymatic steps:

-

Phosphoenolpyruvate Mutase (PEP Mutase): Catalyzes the intramolecular rearrangement of PEP to phosphonopyruvate (B1221233) (PnPy).

-

Phosphonopyruvate Decarboxylase: Decarboxylates PnPy to form phosphonoacetaldehyde (PnAA).

-

Phosphonoacetaldehyde Reductase (Alcohol Dehydrogenase): A metal-dependent alcohol dehydrogenase (ADH) reduces PnAA to this compound (2-HEP).

This pathway is conserved across various phosphonate-producing organisms.

Key Enzymes and Quantitative Data

Several metal-dependent alcohol dehydrogenases responsible for the conversion of PnAA to 2-HEP have been characterized. The kinetic parameters for three of these enzymes, FomC, PhpC, and DhpG, are summarized below. These enzymes exhibit high substrate specificity[1].

| Enzyme | Source Organism (Antibiotic Pathway) | Metal Cofactor | Km for PnAA (μM) | kcat (s-1) | Reference |

| FomC | Streptomyces wedmorensis (Fosfomycin) | Fe(II) | 31 | 1.3 | [1] |

| PhpC | Streptomyces viridochromogenes (Phosphinothricin) | Zn(II) | 180 | 0.08 | [1] |

| DhpG | Streptomyces luridus (Dehydrophos) | Fe(II) | 120 | 0.04 | [1] |

Experimental Protocols

This section provides detailed methodologies for the isolation and characterization of 2-HEP from natural sources, specifically from Streptomyces cultures.

General Workflow for Isolation and Analysis

The overall process involves cultivation of the source organism, extraction of metabolites, purification of the target compound, and subsequent analysis for structural confirmation and quantification.

Cultivation of Streptomyces

-

Media Preparation: Prepare a suitable production medium for Streptomyces, such as ISP4 agar (B569324) or a custom liquid medium (e.g., M3 medium: soytone 10 g/L, glucose 10 g/L, soluble starch 20 g/L, CaCO₃ 3 g/L)[6].

-

Inoculation: Inoculate the liquid medium with a spore suspension or a pre-culture of the desired Streptomyces strain (e.g., S. wedmorensis).

-

Incubation: Incubate the culture at 27-30°C with shaking (e.g., 160 rpm) for 7-10 days to allow for the production of secondary metabolites[6].

Extraction and Purification

-

Harvesting: Separate the culture broth from the mycelia by centrifugation (e.g., 6,000 rpm for 15 minutes). The supernatant is expected to contain the secreted phosphonates.

-

Solvent Partitioning (Optional): Extract the cell-free supernatant with a series of organic solvents of increasing polarity (e.g., hexane, chloroform, ethyl acetate, and butanol) to fractionate the metabolites[6]. 2-HEP, being highly polar, is expected to remain in the aqueous phase.

-

Immobilized Metal Affinity Chromatography (IMAC): As phosphonates have a high affinity for metal ions, IMAC is an effective purification step[7].

-

Column Preparation: Charge an IMAC resin with a solution of FeCl₃.

-

Loading: Adjust the pH of the aqueous extract to neutral and apply it to the Fe³⁺-IMAC column.

-

Elution: Elute the bound phosphonates using a suitable buffer, such as an ammonium (B1175870) bicarbonate solution.

-

-

High-Performance Liquid Chromatography (HPLC):

-

Column: Use a hydrophilic interaction chromatography (HILIC) column for the separation of polar compounds like 2-HEP[8].

-

Mobile Phase: Employ a gradient of acetonitrile (B52724) and water with a buffer like ammonium formate[8].

-

Fraction Collection: Collect fractions and analyze for the presence of 2-HEP using analytical techniques described below.

-

Analytical Characterization

4.4.1. Liquid Chromatography-Mass Spectrometry (LC-MS)

LC-MS is a powerful technique for the detection and quantification of 2-HEP in complex mixtures[4][8][9].

-

Chromatography: Use a HILIC column for separation.

-

Ionization: Employ electrospray ionization (ESI) in negative ion mode, as phosphonates are readily deprotonated[8].

-

Mass Analysis: The expected [M-H]⁻ ion for 2-HEP (C₂H₇O₄P, Molecular Weight: 126.05 g/mol ) would be at m/z 125.00. High-resolution mass spectrometry can be used to confirm the elemental composition.

-

Tandem MS (MS/MS): Fragmentation of the parent ion can provide structural confirmation.

4.4.2. Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is essential for the unambiguous structural elucidation of 2-HEP. Dissolve the purified sample in a suitable deuterated solvent like D₂O[1].

-

³¹P NMR: This is a highly specific technique for phosphonates. 2-HEP will show a characteristic signal in the phosphonate region of the spectrum. Proton decoupling will simplify the spectrum to a single peak for each unique phosphorus environment[2][10].

-

¹H NMR: The proton spectrum will show signals corresponding to the two methylene (B1212753) groups (-CH₂-OH and -CH₂-P). The signals will be split due to coupling with each other and with the phosphorus nucleus (²JP,H and ³JP,H)[1].

-

¹³C NMR: The carbon spectrum will show two signals, both of which will exhibit coupling to the phosphorus nucleus (¹JP,C and ²JP,C)[10].

-

2D NMR (HSQC, HMBC): These experiments can be used to confirm the connectivity between protons, carbons, and the phosphorus atom[1][10].

| NMR Nucleus | Expected Chemical Shifts and Couplings for 2-HEP |

| ³¹P | A single peak, chemical shift is reference-dependent but typically in the 15-30 ppm range. |

| ¹H | Two multiplets corresponding to HO-CH₂ - and -H₂ C-P. |

| ¹³C | Two signals, with characteristic ¹JP,C and ²JP,C coupling constants. |

Conclusion

This compound is a central molecule in the biosynthesis of a diverse range of bioactive phosphonates. While its discovery has been pivotal in understanding these pathways, its direct isolation from natural sources requires a combination of targeted cultivation, selective purification techniques like IMAC, and powerful analytical methods such as LC-MS and multinuclear NMR. The protocols and data presented in this guide offer a framework for researchers to isolate and study 2-HEP, paving the way for the discovery of new phosphonate natural products and the engineering of novel biosynthetic pathways.

References

- 1. benchchem.com [benchchem.com]

- 2. tandfonline.com [tandfonline.com]

- 3. Quantitative analysis of bisphosphonates in biological samples - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Direct and Indirect Quantification of Phosphate Metabolites of Nucleoside Analogs in Biological Samples - PMC [pmc.ncbi.nlm.nih.gov]

- 5. chem.libretexts.org [chem.libretexts.org]

- 6. Isolation, identification and characterization of Streptomyces metabolites as a potential bioherbicide - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Purification and Characterization of Phosphonoglycans from Glycomyces sp. Strain NRRL B-16210 and Stackebrandtia nassauensis NRRL B-16338 - PMC [pmc.ncbi.nlm.nih.gov]

- 8. analyticalscience.wiley.com [analyticalscience.wiley.com]

- 9. Liquid chromatography–mass spectrometry - Wikipedia [en.wikipedia.org]

- 10. Analyzes of alkyl phosphonate mixtures | Applications Notes | JEOL Ltd. [jeol.com]

Methodological & Application

Application Notes and Protocols for the Synthesis of (2-Hydroxyethyl)phosphonic Acid from Ethylene Oxide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a detailed protocol for the synthesis of (2-Hydroxyethyl)phosphonic acid, a valuable intermediate in the preparation of various biologically active compounds. The synthetic route described is a robust, multi-step process commencing with the reaction of ethylene (B1197577) oxide and phosphorus trichloride (B1173362). This pathway is analogous to the industrial synthesis of the plant growth regulator, Ethephon, with a key modification in the final hydrolysis step to yield the desired hydroxyl functionality. This application note includes a comprehensive experimental protocol, tabulated reaction parameters and product specifications, and a visual representation of the experimental workflow to ensure clarity and reproducibility in a research and development setting.

Introduction

This compound (HEPA) is an organophosphorus compound of significant interest due to its structural similarity to biologically relevant phosphates. This similarity allows it to act as a substrate or inhibitor in various enzymatic pathways, making it a valuable building block in the development of novel therapeutic agents and biochemical probes. For instance, HEPA is a known metabolite of the widely used plant growth regulator Ethephon ((2-chloroethyl)phosphonic acid) and serves as an intermediate in the biosynthesis of some phosphonate-containing natural products. The synthetic protocol detailed herein provides a reliable method for the laboratory-scale preparation of HEPA from readily available starting materials.

Overall Reaction Scheme

The synthesis of this compound from ethylene oxide is a three-step process:

-

Formation of Tris-(2-chloroethyl) phosphite (B83602): Phosphorus trichloride reacts with ethylene oxide in an exothermic reaction to yield tris-(2-chloroethyl) phosphite.

-

Michaelis-Arbuzov Rearrangement: The tris-(2-chloroethyl) phosphite intermediate undergoes a thermal rearrangement to form the more stable bis-(2-chloroethyl) 2-chloroethylphosphonate.

-

Hydrolysis: The bis-(2-chloroethyl) 2-chloroethylphosphonate is hydrolyzed under basic conditions to cleave the phosphonate (B1237965) esters and substitute the chloro group with a hydroxyl group, yielding this compound after acidification.

Experimental Protocols

Materials and Equipment:

-

Phosphorus trichloride (PCl₃)

-

Ethylene oxide

-

Anhydrous toluene (B28343)

-

Sodium hydroxide (B78521) (NaOH)

-

Hydrochloric acid (HCl), concentrated

-

Standard laboratory glassware (three-neck round-bottom flask, dropping funnel, condenser, etc.)

-

Inert atmosphere setup (e.g., nitrogen or argon line)

-

Heating mantle with temperature controller

-

Magnetic stirrer

-

Rotary evaporator

-

pH meter or pH paper

Step 1: Synthesis of Tris-(2-chloroethyl) phosphite

-

Setup: Assemble a dry, three-neck round-bottom flask equipped with a magnetic stirrer, a dropping funnel, a condenser with a drying tube, and an inlet for inert gas.

-

Reaction Initiation: Charge the flask with phosphorus trichloride (1.0 eq) dissolved in anhydrous toluene.

-

Addition of Ethylene Oxide: Cool the solution to 0-5 °C using an ice bath. Slowly add ethylene oxide (3.0 eq) dropwise from the dropping funnel while maintaining the reaction temperature below 10 °C. The reaction is exothermic and requires careful control of the addition rate.

-

Reaction Completion: After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for an additional 2-3 hours.

-

Work-up: The resulting solution of tris-(2-chloroethyl) phosphite in toluene is typically used directly in the next step without purification.

Step 2: Michaelis-Arbuzov Rearrangement to bis-(2-chloroethyl) 2-chloroethylphosphonate

-

Setup: Equip the flask containing the tris-(2-chloroethyl) phosphite solution with a distillation head to remove the toluene.

-

Solvent Removal: Remove the toluene under reduced pressure.

-

Rearrangement: Heat the remaining oil to 150-160 °C under an inert atmosphere. Maintain this temperature for 4-6 hours to induce the Michaelis-Arbuzov rearrangement. The reaction progress can be monitored by ³¹P NMR spectroscopy.

-

Cooling: After the rearrangement is complete, cool the reaction mixture to room temperature. The product, bis-(2-chloroethyl) 2-chloroethylphosphonate, is a viscous oil and can be used in the next step without further purification.

Step 3: Hydrolysis to this compound

-

Basic Hydrolysis: To the crude bis-(2-chloroethyl) 2-chloroethylphosphonate, slowly add a 10 M aqueous solution of sodium hydroxide (NaOH) (excess, e.g., 6-8 eq) while cooling the flask in an ice bath to manage the exothermic reaction.

-

Heating: After the initial exotherm subsides, heat the mixture to reflux (approximately 100-110 °C) for 8-12 hours to ensure complete hydrolysis of both the phosphonate esters and the chloroethyl group.

-

Cooling and Acidification: Cool the reaction mixture to room temperature. Carefully acidify the solution to pH 1-2 by the slow addition of concentrated hydrochloric acid (HCl). This will precipitate inorganic salts.

-

Isolation and Purification:

-

Filter the cold solution to remove the precipitated sodium chloride.

-

Concentrate the filtrate under reduced pressure to obtain a viscous oil.

-

The crude this compound can be further purified by recrystallization or chromatography if necessary.

-

Data Presentation

Table 1: Reaction Parameters and Expected Yields

| Step | Key Reactants | Molar Ratio (to PCl₃) | Solvent | Temperature (°C) | Time (h) | Expected Yield (%) |

| 1 | PCl₃, Ethylene Oxide | 1 : 3 | Toluene | 0 - 10 | 2 - 3 | >95 (crude) |

| 2 | Tris-(2-chloroethyl) phosphite | - | Neat | 150 - 160 | 4 - 6 | >90 (crude) |

| 3 | bis-(2-chloroethyl) 2-chloroethylphosphonate, NaOH | 1 : 6-8 | Water | 100 - 110 | 8 - 12 | 70 - 85 (isolated) |

Table 2: Product Specifications for this compound

| Parameter | Specification |

| Appearance | Colorless to pale yellow viscous liquid or solid |

| Molecular Formula | C₂H₇O₄P |

| Molecular Weight | 126.05 g/mol |

| Purity (by titration) | ≥ 95% |